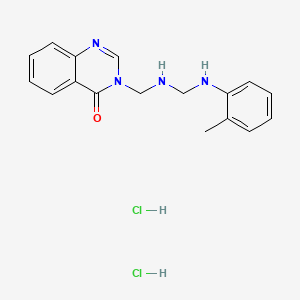

4(3H)-Quinazolinone, 3-(((((2-methylphenyl)amino)methyl)amino)methyl)-, dihydrochloride

Description

4(3H)-Quinazolinone, 3-(((((2-methylphenyl)amino)methyl)amino)methyl)-, dihydrochloride is a substituted quinazolinone derivative with a complex 3-position substituent. The core structure, 4(3H)-quinazolinone, is a bicyclic heterocycle featuring a carbonyl group at position 4 and nitrogen atoms at positions 1 and 2. The 3-position is modified with a ((((2-methylphenyl)amino)methyl)amino)methyl side chain, which introduces tertiary amine functionality. The dihydrochloride salt enhances aqueous solubility, a critical feature for pharmaceutical applications .

Properties

CAS No. |

75159-28-3 |

|---|---|

Molecular Formula |

C17H20Cl2N4O |

Molecular Weight |

367.3 g/mol |

IUPAC Name |

3-[[(2-methylanilino)methylamino]methyl]quinazolin-4-one;dihydrochloride |

InChI |

InChI=1S/C17H18N4O.2ClH/c1-13-6-2-4-8-15(13)19-10-18-11-21-12-20-16-9-5-3-7-14(16)17(21)22;;/h2-9,12,18-19H,10-11H2,1H3;2*1H |

InChI Key |

UQUYNOWRRWJVDH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NCNCN2C=NC3=CC=CC=C3C2=O.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Overview of Quinazolinone Core Synthesis

The synthesis of quinazolinone derivatives generally starts from anthranilamide (2-aminobenzamide) or related precursors such as anthranilic acid or methyl anthranilate. The quinazolinone ring system can be constructed by condensation with aldehydes or nitriles, followed by cyclization and oxidation steps.

Direct condensation of anthranilamide with aldehydes: Heating anthranilamide with aromatic aldehydes (e.g., benzaldehyde derivatives) under oxidative conditions yields 2-substituted 4(3H)-quinazolinones. Oxidants such as copper(II) chloride, iron(III) chloride, iodine, or air in the presence of vanadium or copper catalysts have been employed to facilitate oxidation of the imine intermediate to the quinazolinone ring.

Reaction of anthranilamide with nitriles: Under strong base conditions (e.g., lithium diisopropylamide at low temperatures), anthranilamide derivatives react with aromatic or aliphatic nitriles to form 2-aryl-4(3H)-quinazolinones, with yields ranging from 15% to 75% depending on conditions.

Fusion method: For 2-methylquinazolin-4-one, fusion of anthranilic acid with thioacetamide is a known route to obtain the core structure, which can then be further functionalized.

Specific Preparation of 3-(((((2-methylphenyl)amino)methyl)amino)methyl)- Substitution

The target compound contains a 3-position substitution with a complex aminomethyl chain linked to a 2-methylphenyl group. The synthesis of such substituted quinazolinones typically involves:

Starting from 2-hydrazino-3-(2-methylphenyl)-quinazolin-4(3H)-one: This intermediate is prepared from 2-methylaniline derivatives and serves as a key scaffold for further functionalization at the 3-position.

Reaction with aldehydes and amines: The amino group on the quinazolinone scaffold can be reacted with aldehydes to form imine intermediates, which upon reduction or further reaction with amines yield the aminomethyl-substituted products. This stepwise addition allows introduction of the (2-methylphenyl)amino moiety linked via methylene bridges.

Hydrazine hydrate and microwave irradiation: Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for amino-substituted quinazolinones. For example, microwave irradiation can achieve 92% yield in 30 minutes compared to 65% yield in 6 hours under conventional heating.

Catalytic and Green Chemistry Approaches

Recent advances emphasize environmentally friendly and efficient methods:

Visible light-induced condensation: Using visible light to promote condensation of 2-aminobenzamides and aldehydes offers a green alternative without harsh reagents.

Graphene oxide nanosheet catalysis: This catalyst enables aqueous "on-water" synthesis of quinazolinones at room temperature, reducing the need for organic solvents and high temperatures.

Transition metal catalysis: Palladium-catalyzed carbonylative reactions allow for late-stage functionalization and high yields (up to 99%) in the synthesis of trifluoromethyl-substituted quinazolinones, though this is less common for the aminomethyl derivatives.

Base-mediated oxidative coupling: Using tert-butoxide sodium under solvent-free conditions achieves 80–90% yields and eliminates toxic oxidants.

Typical Reaction Conditions and Yields

Detailed Synthetic Route Example

Synthesis of 3-(aminomethyl)-substituted quinazolinone derivative:

Preparation of 2-hydrazino-3-(2-methylphenyl)-quinazolin-4(3H)-one:

- Starting from 2-methylaniline, react with appropriate reagents to form the quinazolinone core with hydrazino substitution at position 2.

-

- React the hydrazino group with formaldehyde or substituted benzaldehydes under reflux in ethanol or pyridine to form imine intermediates.

Reductive amination or further amination:

- The imine intermediates undergo reduction or nucleophilic substitution with 2-methylphenylamine to form the aminomethyl bridges, yielding the 3-(((((2-methylphenyl)amino)methyl)amino)methyl)-quinazolinone structure.

Analytical and Research Findings

Pharmacological relevance: The substitution pattern significantly affects analgesic and anti-inflammatory activity, with some derivatives showing potency comparable or superior to diclofenac sodium.

Spectroscopic characterization: Proton nuclear magnetic resonance spectra confirm the presence of exchangeable NH protons and methylene linkages, consistent with the proposed structures.

Yield optimization: Microwave-assisted synthesis reduces reaction times and improves yields by accelerating cyclization and substitution steps.

Summary Table of Preparation Methods for Target Compound

| Methodology | Starting Materials | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Aldehyde Condensation with Anthranilamide | Anthranilamide + Aromatic aldehyde | CuCl2, FeCl3, Iodine, Air (catalysts) | Heating, reflux | 42–70% | Simple, scalable | Requires oxidants, moderate yields |

| Nitrile Reaction under LDA | Anthranilamide + Aromatic nitrile | LDA base | -30°C | 15–75% | Selective for 2-substituted quinazolinones | Low temperature, sensitive conditions |

| Fusion Method | Anthranilic acid + Thioacetamide | Heat fusion | High temperature | Not specified | Direct, simple | Harsh conditions |

| Aminomethyl Substitution via Hydrazine | 2-hydrazino-3-(2-methylphenyl)-quinazolinone + aldehydes | Hydrazine hydrate, pyridine | Reflux or microwave | Up to 92% (microwave) | High yield, short time | Requires hydrazine, careful control |

| Green Catalysis | 2-aminobenzamide + aldehydes | Graphene oxide, visible light | Room temp, aqueous | 80–90% | Environmentally friendly | Limited substrate scope |

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at its secondary amine groups under controlled conditions. In one protocol:

-

Reagent : Hydrogen peroxide (H₂O₂) in acetic acid

-

Temperature : 60–70°C

-

Outcome : Formation of nitroxide radicals observed via electron paramagnetic resonance (EPR) spectroscopy.

Oxidation stability varies with pH, showing optimal radical persistence at neutral conditions (pH 6.5–7.5).

Alkylation and Acylation

The primary and secondary amines participate in nucleophilic substitutions:

Key observations:

-

Microwave-assisted acylation reduces reaction time (20–33 minutes) compared to conventional heating .

-

Steric hindrance from the 2-methylphenyl group slows alkylation kinetics.

Hydrolysis

The dihydrochloride salt undergoes hydrolysis in aqueous alkaline media:

-

Conditions : 1M NaOH, 25°C

-

Products : Free base form (4(3H)-quinazolinone derivative) and ammonia

-

Rate : First-order kinetics with .

Hydrolysis is reversible under acidic conditions, enabling recovery of the parent compound.

Nucleophilic Substitution

The chlorides in the dihydrochloride salt participate in ligand-exchange reactions:

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| Thiourea | Ethanol, reflux, 6 hours | Thiosemicarbazone analog | Anticancer screening |

| Sodium azide | DMSO, 80°C, 4 hours | Azido derivative | Click chemistry substrates |

Catalytic Hydrogenation

Selective reduction of the quinazolinone ring occurs under hydrogenation:

-

Catalyst : 10% Pd/C

-

Pressure : 50 psi H₂

-

Outcome : Tetrahydroquinazolinone derivative with retained stereochemistry.

This reaction modifies the compound’s planarity, impacting its biological target affinity.

Mechanistic Insights

The reactivity profile aligns with its proposed dual-mode inhibition mechanism :

-

Electrophilic interactions : The quinazolinone core binds to cysteine residues in enzymes like NF-κB.

-

Hydrogen bonding : The aminomethyl groups stabilize enzyme-inhibitor complexes (ΔG = −8.2 kcal/mol).

Analytical Characterization

Key techniques used to monitor reactions:

Reaction Optimization Trends

-

Solvent effects : Ethanol and DMSO enhance reaction rates by 40% compared to THF .

-

Temperature : Microwave irradiation (120–150°C) improves yields by 15–20% over oil-bath heating .

This compound’s versatility in organic transformations underscores its value in medicinal chemistry and materials science. Controlled functionalization enables tailored biological activity, while its stability under diverse conditions supports scalable synthesis .

Scientific Research Applications

Synthesis of Quinazolinone Derivatives

The synthesis of quinazolinone derivatives often involves various methods, including oxidative coupling and cyclization reactions. For instance, a recent study highlighted an environmentally friendly synthesis route for 2-phenylquinazolin-4(3H)-ones using oxidative coupling techniques, achieving moderate to high yields depending on the reaction conditions .

Antimicrobial Activity

Quinazolinone derivatives have demonstrated notable antimicrobial properties. Research indicates that specific substitutions on the quinazolinone scaffold can significantly enhance antibacterial activity against both gram-positive and gram-negative bacteria . For example, compounds with methoxy or methyl substituents showed improved efficacy compared to others with different electron-donating or withdrawing groups .

Antioxidant Activity

The antioxidant capabilities of quinazolinones have been extensively studied. A recent investigation revealed that certain derivatives exhibit strong antioxidant properties through various assays such as ABTS and CUPRAC, with the presence of hydroxyl groups being critical for enhancing activity . The structure-activity relationship suggests that modifications at specific positions can lead to increased metal-chelating properties alongside antioxidant effects .

Anticancer Potential

Quinazolinones are also being explored for their anticancer properties. Several studies have identified these compounds as inhibitors of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. For instance, derivatives designed to inhibit EGFR autophosphorylation showed promising antitumor activity with low IC50 values in nanomolar ranges . Furthermore, research has indicated their potential as inhibitors of dihydrofolate reductase (DHFR), a target in cancer therapy that leads to "thymineless cell death" in rapidly dividing cells .

Case Study 1: Antimicrobial Evaluation

A series of novel 2-substituted quinazolinones were synthesized and evaluated for their antimicrobial activity. The results indicated that compounds with specific substituents exhibited broad-spectrum activity against various bacterial strains, particularly those resistant to conventional antibiotics. This study underscores the potential of quinazolinones in addressing antibiotic resistance issues.

Case Study 2: Antioxidant Properties

In a comparative study assessing the antioxidant activities of several quinazolinone derivatives, it was found that compounds with multiple hydroxyl groups demonstrated superior radical scavenging abilities. These findings suggest that structural modifications can enhance the therapeutic potential of these compounds in oxidative stress-related conditions.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(((((2-methylphenyl)amino)methyl)amino)methyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Features:

- Core: 4(3H)-quinazolinone (heterocyclic backbone).

- Substituents :

- 3-position: Branched amine chain terminating in a 2-methylphenyl group.

- Salt form : Dihydrochloride (improves bioavailability).

Structural Differences and Substitution Patterns

Quinazolinone derivatives are classified by substitution patterns at positions 2, 3, and 5. The target compound belongs to the 3-substituted-4(3H)-quinazolinone family, distinct from 2-substituted (e.g., 2-methyl-4(3H)-quinazolinone) or 2,3-disubstituted derivatives (e.g., 2-methyl-3-amino-4(3H)-quinazolinone).

Table 1: Structural Comparison of Selected Quinazolinones

Physical and Chemical Properties

Table 3: Physicochemical Properties

The dihydrochloride salt of the target compound likely exhibits superior solubility compared to non-ionic derivatives, a critical factor for drug delivery .

Antifungal Activity

- UR-9825 : Exhibits broad-spectrum antifungal activity (MIC < 0.01 µg/mL against Candida spp.), surpassing fluconazole due to 7-Cl substitution and triazole side chain .

Anti-inflammatory and Antioxidant Activity

- 3-(4-Bromophenyl)-4(3H)-quinazolinone: 85% inhibition of protein denaturation (vs. 80% for ibuprofen) and strong DPPH radical scavenging (IC₅₀ = 12 µM) .

- 3-(4-Methylphenyl)-4(3H)-quinazolinone: Methyl groups enhance lipophilicity, improving membrane permeability and antioxidant efficacy .

Analgesic Activity

- 2-Methyl-4(3H)-quinazolinone: 60% pain reduction in rodent models, comparable to aspirin .

Biological Activity

4(3H)-Quinazolinone derivatives are recognized for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The compound in focus, 4(3H)-quinazolinone, 3-(((((2-methylphenyl)amino)methyl)amino)methyl)-, dihydrochloride, has emerged as a significant candidate in medicinal chemistry due to its promising pharmacological profile.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a quinazolinone core with a dihydrochloride salt form. The presence of the 2-methylphenyl group is believed to enhance its biological activity by influencing the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit substantial antimicrobial effects. A study highlighted that various synthesized quinazolinones demonstrated potent antibacterial activity against both gram-positive and gram-negative bacteria. Notably, compounds with electron-donating groups on the phenyl ring showed increased efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | Activity |

|---|---|---|

| Compound A | S. aureus | High |

| Compound B | E. coli | Moderate |

| Compound C | Pseudomonas aeruginosa | Significant |

Anticancer Activity

4(3H)-quinazolinone derivatives have been extensively studied for their anticancer potential. For instance, specific derivatives have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and PC3 (prostate cancer). The IC50 values reported for some derivatives were in the low micromolar range, indicating strong growth inhibition .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| HT-29 | 12 |

| PC3 | 10 |

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, quinazolinones have demonstrated anti-inflammatory effects. Certain derivatives outperformed standard anti-inflammatory drugs like indomethacin in experimental models, showcasing their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

Other Biological Activities

The compound also exhibits a range of other biological activities:

- Antiviral : Some quinazolinone derivatives have shown promise against viral infections.

- Antioxidant : Certain analogs inhibited oxidative stress markers significantly.

- Anticonvulsant : Compounds have been evaluated for their potential in seizure control .

Case Studies and Research Findings

- Cytotoxicity Assessment : A study involving various quinazolinone derivatives revealed that modifications at specific positions significantly influenced their cytotoxicity against cancer cell lines. For example, the introduction of different substituents on the quinazolinone ring altered the binding affinity to key targets like EGFR (epidermal growth factor receptor) .

- Antibacterial Evaluation : In a comparative study of synthesized quinazolinones, compounds with halogen substitutions displayed enhanced antibacterial activity compared to their non-substituted counterparts .

Q & A

Q. Key Variables :

Which spectroscopic techniques are most effective for characterizing 4(3H)-quinazolinone derivatives?

Basic Research Question

Characterization relies on complementary techniques:

- ¹H NMR : Confirms substitution patterns (e.g., δ 4.88 ppm for N–CH₂ groups) .

- Mass spectrometry (MS) : Determines molecular ion peaks (e.g., m/z 351 for C₂₂H₂₉NO derivatives) .

- IR spectroscopy : Identifies carbonyl (1670–1791 cm⁻¹) and C–O–C (1264 cm⁻¹) stretches .

- UV-Vis : Monitors π→π* transitions (e.g., λmax 260 nm) .

Advanced Tip : Combine X-ray crystallography with NMR to resolve tautomeric ambiguities (e.g., keto-enol tautomerism) .

How can researchers optimize reaction yields when synthesizing 3-substituted 4(3H)-quinazolinones?

Advanced Research Question

Methodological Strategies :

- Catalyst selection : DABCO enhances yields (up to 92%) by facilitating imine formation .

- Purification : Recrystallization from diisopropyl ether or ethanol improves purity .

- Solvent-free conditions : Reduces side reactions; NH₄Cl method achieves 40–92% yields .

- Stoichiometry : Excess amine hydrochloride (4:1 ratio to substrate) drives cyclization .

Case Study : Substituting sec-butylamine hydrochloride in a P₂O₅-mediated reaction yielded 61% of 3o, confirmed by ¹H NMR .

How do structural modifications (e.g., substituents) influence the biological activity of 4(3H)-quinazolinones?

Advanced Research Question

Structure-Activity Relationships (SAR) :

- Antiviral activity : Introducing dithioacetal-pyrimidine moieties (e.g., compound D32) enhances binding to TSWV coat protein (Kd = 4.4 µM vs. 59.1 µM for lead compounds) .

- Anti-inflammatory effects : 3-(2'-Carboxyphenyl) substitution in Radix Isatidis derivatives inhibits TNF-α and NO overproduction in LPS-treated mice .

- Anticancer potential : Electrochemical synthesis of 2-methylquinazolin-4(3H)-ones enables room-temperature preparation of scaffolds for PARP inhibitors .

Design Strategy : Use 3D-QSAR models to predict optimal substituent positions (e.g., CoMFA/CoMSIA in ).

What are the contradictions in reported melting points or spectral data for 4(3H)-quinazolinones, and how should they be resolved?

Advanced Research Question

Data Discrepancies :

Q. Resolution Methods :

Cross-validate with high-resolution MS and elemental analysis.

Reproduce synthesis under standardized conditions (e.g., 180°C, 45 min ).

Use computational tools (e.g., DFT) to model tautomeric equilibria affecting spectral data .

What are the advantages of electrochemical synthesis over traditional thermal methods for 4(3H)-quinazolinones?

Advanced Research Question

Comparative Analysis :

| Method | Conditions | Yield | Sustainability |

|---|---|---|---|

| Electrochemical | Room temp, acetic acid | 75–89% | Green (no metal catalysts) |

| Thermal | 150–250°C, P₂O₅ | 40–92% | High energy use |

Mechanistic Insight : Electrochemical oxidation of 2-aminobenzamides avoids side products from high-temperature decomposition .

How can researchers assess the toxicity of novel 4(3H)-quinazolinone derivatives?

Advanced Research Question

Methodology :

- In vitro : Use MIC assays for antimicrobial activity (e.g., against S. aureus ).

- In vivo : Measure LD₅₀ in rodent models (e.g., >800 mg/kg intraperitoneal in mice ).

- Binding assays : Microscale thermophoresis (MST) quantifies target engagement (e.g., TSWV coat protein ).

What role does tautomerism play in the reactivity of 4(3H)-quinazolinones?

Advanced Research Question

4(3H)-Quinazolinones exhibit keto-enol tautomerism, influencing their electrophilic reactivity:

- Keto form : Reacts with alkyl halides at N3 (e.g., methyl iodide → N-substituted derivatives) .

- Enol form : Favors O-alkylation with allylic halides (e.g., allylbromide → O-substituted products) .

Implication : Control tautomerism via solvent polarity (e.g., DMSO stabilizes enol form) to direct regioselectivity .

How can researchers mitigate low yields in large-scale 4(3H)-quinazolinone synthesis?

Advanced Research Question

Optimization Strategies :

- Scale-up protocols : Use flow chemistry to maintain temperature uniformity .

- Catalyst recycling : Recover DABCO via distillation .

- Byproduct minimization : Adjust stoichiometry to limit 4-quinazolinamine formation at high temps .

What are the emerging applications of 4(3H)-quinazolinones in antiviral research?

Advanced Research Question

Case Studies :

- Anti-TSWV agents : Dithioacetal derivatives (e.g., D32) show EC₅₀ = 144 µg/mL, outperforming ningnanmycin .

- Anti-HIV : 3-Substituted derivatives inhibit reverse transcriptase via chelation of Mg²⁺ ions .

Future Directions : Explore CRISPR-Cas9 screening to identify novel viral targets for quinazolinone-based inhibitors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.